molecular formula C9H10FNO2 B177465 4-Fluoro-N-methoxy-N-methylbenzamide CAS No. 116332-54-8

4-Fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B177465
CAS No.: 116332-54-8
M. Wt: 183.18 g/mol
InChI Key: DSUFRPVVBZLHPI-UHFFFAOYSA-N
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Description

4-Fluoro-N-methoxy-N-methylbenzamide (CAS: 116332-54-8) is a benzamide derivative characterized by a fluorine substituent at the para position of the benzene ring and an N-methoxy-N-methyl group on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of ketones via Grignard reactions . Its synthesis typically involves coupling 4-fluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride using reagents like HOBt and DCC, yielding a colorless oil with a reported purity of ≥98% . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.73–7.76 (m, 2H), 7.07–7.11 (m, 2H), 3.54 (s, 3H), 3.37 (s, 3H) .
  • HRMS: [M + H]⁺ calculated 184.0768, found 184.0767 .

The compound’s stability under various conditions and its role in synthesizing antimalarial and anticancer agents highlight its pharmacological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 4-fluorobenzoic acid with N-methoxy-N-methylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the fluorine atom.

    Oxidation: Major products are carboxylic acids.

    Reduction: Major products are amines.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
4-Fluoro-N-methoxy-N-methylbenzamide is recognized for its utility as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics contribute to the development of drugs targeting neurological disorders. The compound's ability to modulate receptor activity positions it as a promising candidate for treating conditions such as depression and anxiety .

Case Study: Neuropharmacological Properties
Research indicates that this compound interacts with neurotransmitter receptors, influencing synaptic transmission. A study examining related benzamide derivatives demonstrated varying degrees of potency against specific targets, highlighting the importance of substituent positioning in biological activity.

Compound Name Binding Affinity (Ki) Biological Activity
This compoundTBDNeuropharmacological effects
3-Chloro-N-methoxy-N-methylbenzamideTBDModerate activity
4-Chloro-2-fluoro-N-methoxy-N-methylbenzamideTBDLow activity

Agricultural Chemistry

Enhancement of Agrochemicals
this compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its incorporation can improve crop yield and pest resistance, making it valuable in agricultural applications .

Material Science

Advanced Materials Development
The compound is being investigated for its potential in creating advanced materials, particularly polymers that require specific thermal and mechanical properties. Its unique chemical structure allows for modifications that can tailor material characteristics for various applications .

Biochemical Research

Enzyme Interactions and Metabolic Pathways
In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. This research is crucial for understanding complex biological systems and developing new therapeutic strategies .

Application Area Focus
Enzyme StudiesInteraction mechanisms
Metabolic PathwaysPathway elucidation

Analytical Chemistry

Improvement in Analytical Techniques
The compound is employed in various analytical techniques, including chromatography. It enhances the separation and detection of complex mixtures, making it a valuable tool in analytical laboratories .

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy and methyl groups contribute to its solubility and stability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Bromo-N-methoxy-N-methylbenzamide

  • Structural Features: Bromine at the para position.
  • Applications: Used in crystallographic studies due to its bulky halogen, which influences molecular packing .
  • Reactivity: Larger atomic size of bromine reduces electronic effects compared to fluorine, altering reaction kinetics in coupling reactions .

4-Chloro-N-methoxy-N-methylbenzamide

  • Structural Features: Chlorine at the para position (similarity score: 0.84 vs. 4-fluoro analog) .
  • Physicochemical Properties: Increased lipophilicity (logP ~1.8) compared to the fluoro analog (logP ~1.5), enhancing membrane permeability .
Compound Substituent Similarity Score Key Applications
4-Fluoro-N-methoxy-N-methylbenzamide F 1.00 Ketone synthesis, drug intermediates
4-Bromo analog Br 0.85 Crystallography, structural studies
4-Chloro analog Cl 0.84 Lipophilic intermediates

Positional Isomers

2-Fluoro-N-(4-methoxyphenyl)benzamide

  • Structural Features: Fluorine at the ortho position and a 4-methoxyphenyl group.
  • Impact: Ortho-substitution introduces steric hindrance, reducing reactivity in amidation reactions compared to para-substituted analogs .

Functional Group Variations

4-Amino-2-fluoro-N-methylbenzamide

  • Structural Features: Amino group at the para position and fluorine at the ortho position.
  • Applications: Key intermediate in MDV3100 (antiandrogen drug), with a synthesis yield of 98% under Pd/C catalysis .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

  • Structural Features: Methoxy and methyl groups on the benzene ring.
  • Fluorescence Properties: Exhibits pH-dependent fluorescence (optimal at pH 5, λex 340 nm, λem 380 nm), unlike the non-fluorescent 4-fluoro analog .

Pharmacological and Industrial Relevance

  • This compound is pivotal in synthesizing antimalarial thiazoles (e.g., via α-chlorination with SO2Cl2) .
  • 4-Amino-2-fluoro-N-methylbenzamide demonstrates cleaner synthesis (68.2% overall yield) with recyclable catalysts, addressing environmental concerns .

Biological Activity

4-Fluoro-N-methoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}FNO2_2
  • Molecular Weight : 185.21 g/mol

The presence of the fluoro and methoxy groups not only influences its chemical reactivity but also enhances its interaction with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function through the following mechanisms:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, it has been shown to inhibit p38 MAPK activity, which is crucial in inflammatory responses .
  • Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in significant biological effects, including anti-inflammatory responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Value Notes
Inhibition of p38 MAPK1 μMEffective in reducing inflammatory cytokine production.
Modulation of NF-κB10 μMEnhances gene transcription independent of p65 phosphorylation.
Enzyme inhibition3-10 μMInhibits IL-2-driven T cell proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent . The compound's ability to inhibit p38 MAPK suggests a pathway through which it may exert these effects.
  • Cancer Research : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The fluoro and methoxy substitutions are believed to enhance the compound's binding affinity to cancer-related targets, making it a candidate for further investigation in cancer therapy .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The exact mechanisms remain under investigation, but its interaction with neuroreceptors could play a role .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-N-methoxy-N-methylbenzamide, and what coupling agents are typically employed?

The synthesis of this compound commonly involves coupling 4-fluorobenzoic acid with methoxy-methylamine derivatives. A validated method uses 4-fluorobenzoic acid as the starting material, activated via coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) . The reaction proceeds under mild conditions (e.g., -50°C), yielding the product in 75% yield after purification. Key spectral data includes ¹H NMR (CDCl₃): δ 7.68–7.65 (m, 2H), 7.01 (t, J=8.5 Hz, 2H), 3.46 (s, 3H), 3.29 (s, 3H) and HRMS confirmation . Alternative routes may employ 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for Weinreb amide formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the methoxy and methyl groups (e.g., δ ~3.3–3.5 ppm for N–OCH₃ and N–CH₃) and aromatic fluorine substitution .
  • IR Spectroscopy : Detection of amide C=O stretching (~1650–1680 cm⁻¹) and C–F bonds (~1220 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., m/z 184.0768 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Temperature Control : Lower temperatures (-50°C) minimize side reactions during coupling steps .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility and reaction efficiency .
  • Purification Strategies : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials .
  • Coupling Reagents : Substituting DCC/HOBt with DMT-MM reduces toxicity and simplifies purification .

Q. How do pH and solvent polarity influence the fluorescence properties of benzamide derivatives, and what implications does this have for analytical applications?

Studies on structurally similar benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) show:

  • pH Sensitivity : Maximum fluorescence intensity at pH 5 , attributed to protonation/deprotonation of the amide group .
  • Solvent Effects : Polar solvents (e.g., methanol) enhance fluorescence due to reduced quenching, while non-polar solvents (e.g., hexane) stabilize ground-state conformers .
  • Applications : These findings guide the design of fluorometric assays for metal ion detection (e.g., Pb²⁺) using benzamide derivatives .

Q. What safety considerations are critical when handling this compound, particularly regarding mutagenicity and stability?

  • Mutagenicity : Ames testing for related anomeric amides indicates low mutagenic risk, comparable to benzyl chloride. However, PPE (gloves, goggles) and ventilation are mandatory .
  • Thermal Stability : DSC analysis reveals decomposition upon heating. Store at 2–8°C in inert atmospheres .
  • Waste Management : Neutralize acidic/basic byproducts before disposal in accordance with Prudent Practices in the Laboratory guidelines .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for ¹H NMR chemical shifts) .
  • Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments and confirm substitution patterns .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths and angles .

Q. Methodological Challenges and Data Analysis

Q. What strategies address low yields in large-scale synthesis of this compound?

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction times .
  • Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate coupling steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. How can researchers validate the biological activity of this compound derivatives?

  • In Vitro Assays : Test against enzyme targets (e.g., mGlu1 receptors) using radiolabeled ligands (e.g., [¹¹C]4 for PET imaging) .
  • Metabolite Profiling : LC-MS identifies degradation products in simulated physiological conditions .
  • Docking Studies : Molecular modeling predicts binding affinities to receptors like pyrimidine-dependent kinases .

Properties

IUPAC Name

4-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUFRPVVBZLHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555388
Record name 4-Fluoro-N-methoxy-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116332-54-8
Record name 4-Fluoro-N-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116332-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-methoxy-N-methylbenzamide
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Record name 4-Fluoro-N-methoxy-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

In a volumetric flask N,O-dimethylhydroxylamine hydrochloride (25.54 g, 261.8 mmol) and CH2Cl2 (443 mL) were introduced under argon atmosphere at 0° C. 4-Fluorobenzoyl chloride (34.59 g, 218.2 mmol) was added followed by the slow addition of triethylamine (48.13 g, 475.6 mmol). The reaction was stirred for 30 min at 5° C. and allowed to reach room temperature. It was washed with 5% aqueous citric acid (180 mL) and with 5% aqueous NaHCO3 (180 mL). The aqueous phase was extracted with CH2Cl2. The organic phase was dried over Na2SO4 and concentrated to dryness, to afford 20.23 g of the desired compound (yield: 88%).
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
25.54 g
Type
reactant
Reaction Step One
Quantity
443 mL
Type
solvent
Reaction Step One
Quantity
34.59 g
Type
reactant
Reaction Step Two
Quantity
48.13 g
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 4-fluorobenzoyl chloride (11.9 g, 75.0 mmol) in CH2Cl2 (150 mL) was added N,O-dimethylhydroxylamine hydrochloride (8.00 g, 82.0 mmol) and a solution of pyridine (13.0 g, 164 mmol) in CH2Cl2 (25 mL). The cold bath was removed and the reaction mixture was stirred for 2 hours at ambient temperature and then was washed with 0.5N aqueous HCl (3×100 mL), saturated aqueous NaHCO3, and brine. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give N-methoxy-N-methyl-4-fluorobenzamide (13.3 g, 97% ) as an oil.
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 4-fluorobenzoic acid (5.0 grams (hereinafter “g”), 36 millimoles (hereinafter “mmol”)) and N,O-dimethylhydroxylamine hydrochloride (3.8 g, 39 mmol) in 200 mL of CH2Cl2 at 0° C. was added triethylamine (5.0 milliliters (hereinafter “mL”), 36 mmol). The solution was warmed to room temperature and 4-dimethylaminopyridine (0.2 g, 1.6 mmol) and 1-(dimethylaminopropyl)-3-ethylcarbodiimide (6.8 g, 36 mmol) were added. The resulting solution was stirred for 16 hours (hereinafter “h”). Next, the solution was diluted with 200 mL of ethyl acetate and washed with 100 mL of saturated NaHCO3, 50 mL of H2O, twice with 50 mL of 1N HCl, and 50 mL of H2O. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give a light yellow oil. The oil was purified by chromatography through a plug of silica gel with 50% ethyl acetate/hexane to give title compound as a light yellow oil (5.5 g, 85%). ES(+)MS m/e=184 (MH+)
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods IV

Procedure details

To a mixture containing methoxymethylamine hydrochloride (44 g, 0.45 mol) and triethylamine (138 mL, 0.99 mol) in CH2Cl2 (500 mL) at 0° C. was added over 30 min, 4-fluorobenzoyl chloride (50 mL, 0.41 mol). The result-ing mixture was allowed to warm to rt and stirring was continued for 30 min, at which time the mixture was poured into H2O and extracted with Et2O. The organic extract was washed with saturated aqueous NaCl and dried (MgSO4). Removal of the solvent in vacuo afforded the title compound (80 g, 100%), which was used without further purification: 1H NMR (CDCl3): d 7.72 (dd, 2H); 7.06 (apparent t, 2H); 3.52 (s, 3H); 3.43 (s, 3H).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods V

Procedure details

To N,O-dimethylhydroxylamine hydrochloride (27.7 g, 284 mmol) in DCM (660 mL) was added pyridine (45.8 mL, 569 mmol) followed by 4-fluorobenzoyl chloride (31.0 mL, 258 mmol). The resulting suspension was stirred at room temperature for 20 hours, then was filtered to remove a white solid precipitate. The solid was washed with DCM and the filtrate was washed with 1 N aqueous HCl (2×), then water. The organic phase was dried (Na2SO4), filtered, and concentrated, yielding the crude title compound which was used without further purification.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
45.8 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Fluoro-N-methoxy-N-methylbenzamide
4-Fluoro-N-methoxy-N-methylbenzamide
4-Fluoro-N-methoxy-N-methylbenzamide
4-Fluoro-N-methoxy-N-methylbenzamide
4-Fluoro-N-methoxy-N-methylbenzamide
4-Fluoro-N-methoxy-N-methylbenzamide

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